molecular formula C9H17NO3 B12094350 4-(2-methylpropyl)-2-Morpholine carbocylic acid

4-(2-methylpropyl)-2-Morpholine carbocylic acid

Cat. No.: B12094350
M. Wt: 187.24 g/mol
InChI Key: CUGDWSNURYSAHK-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)-2-Morpholine carbocylic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a morpholine ring substituted with a 2-methylpropyl group and a carboxylic acid functional group. Carboxylic acids are known for their versatility and reactivity, making them valuable in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-2-Morpholine carbocylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-2-Morpholine carbocylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted morpholine derivatives.

Scientific Research Applications

4-(2-methylpropyl)-2-Morpholine carbocylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-2-Morpholine carbocylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The morpholine ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar carboxylic acid functional group.

    Ketoprofen: Another NSAID with structural similarities to 4-(2-methylpropyl)-2-Morpholine carbocylic acid.

    Flurbiprofen: An NSAID with a similar aromatic ring and carboxylic acid group.

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(2-methylpropyl)morpholine-2-carboxylic acid

InChI

InChI=1S/C9H17NO3/c1-7(2)5-10-3-4-13-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)

InChI Key

CUGDWSNURYSAHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCOC(C1)C(=O)O

Origin of Product

United States

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